molecular formula C21H27N3O2 B2956461 3-(diethylamino)-1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 384359-48-2

3-(diethylamino)-1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2956461
CAS No.: 384359-48-2
M. Wt: 353.466
InChI Key: ZJDRRKNLMXXMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(diethylamino)-1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H27N3O2 and its molecular weight is 353.466. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds and Biological Activities

The chemical compound serves as a precursor for synthesizing a wide array of heterocyclic compounds, demonstrating significant pharmacological potentials. For example, it has been utilized in the facile synthesis of pyridines, thioamides, thiazoles, and pyrano[2,3-d]thiazoles, showcasing a broad spectrum of biological activities. These synthesized compounds have been evaluated for their antimicrobial properties against various microorganisms and have shown high cytotoxicity against specific cancer cell lines, such as the MCF-7 breast cancer cell line. This highlights the compound's potential as a starting point for developing new therapeutic agents with antimicrobial and anticancer capabilities (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018).

Antioxidant Properties and Molecular Modeling

Further research emphasizes the compound's role in synthesizing chalcone derivatives with potent antioxidant properties. Through catalytic synthesis and comprehensive ADMET, QSAR, and molecular modeling studies, derivatives of the compound have been identified as highly effective antioxidants. This not only contributes to the understanding of the compound's chemical properties but also opens avenues for its application in developing antioxidant therapies, showcasing the integration of synthetic chemistry and computational biology to identify promising therapeutic agents (G. Prabakaran, S. Manivarman, M. Bharanidharan, 2021).

Contributions to Materials Science

In materials science, the compound's derivatives have been explored for synthesizing poly(esteramide)s through bulk copolycondensation, using biobased diesters derived from it. These copolyesteramides are amorphous, thermally stable compounds, suggesting the compound's utility in developing new materials with potential applications in various industrial sectors. This research not only expands the compound's applications beyond biological activities but also underscores its contribution to sustainable materials development (Rania Triki, M. Abid, M. Tessier, S. Abid, R. Gharbi, A. Fradet, 2013).

Molecular Docking and Antimicrobial Activity

The compound's derivatives have been synthesized and assessed for their antimicrobial activities through molecular docking studies, highlighting their potential in combating bacterial infections. Specifically, derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting the compound's role in developing new antimicrobial agents. This application demonstrates the compound's versatility, extending its utility to antimicrobial research and providing a foundation for further exploration of its therapeutic potentials (A. B. S. Khumar, M. R. Ezhilarasi, B. Prabha, 2018).

Properties

IUPAC Name

3-(diethylamino)-1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-4-23(5-2)13-12-21(25)24-19(20-7-6-14-26-20)15-18(22-24)17-10-8-16(3)9-11-17/h6-11,14,19H,4-5,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDRRKNLMXXMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.